molecular formula C10H13NO2 B113391 [4-(2-Amino-ethyl)-phenyl]-acetic acid CAS No. 99075-24-8

[4-(2-Amino-ethyl)-phenyl]-acetic acid

Cat. No.: B113391
CAS No.: 99075-24-8
M. Wt: 179.22 g/mol
InChI Key: YNRWSYQPUZZUGC-UHFFFAOYSA-N
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Description

[4-(2-Amino-ethyl)-phenyl]-acetic acid: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Amino-ethyl)-phenyl]-acetic acid typically involves the reaction of benzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{COOH} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{NH}_2)\text{COOH} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Amino-ethyl)-phenyl]-acetic acid can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can also undergo reduction reactions, where the carboxyl group may be reduced to form alcohol derivatives.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • [4-(2-Amino-ethyl)-phenyl]-acetic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology:

  • The compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.

Medicine:

  • Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry:

  • The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(2-Amino-ethyl)-phenyl]-acetic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)benzoic acid
  • 4-(2-Aminoethyl)phenol
  • 4-(2-Aminoethyl)aniline

Comparison:

  • [4-(2-Amino-ethyl)-phenyl]-acetic acid is unique due to the presence of both an aminoethyl group and a carboxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality distinguishes it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRWSYQPUZZUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568235
Record name [4-(2-Aminoethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99075-24-8
Record name [4-(2-Aminoethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99075-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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